

Unraveling Carthamone: A Comparative Guide to Structural Elucidation by Mass Spectrometry and NMR

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Compound of Interest

Compound Name: Carthamone

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For researchers, scientists, and professionals in drug development, the precise structural determination of natural products is a cornerstone of innovation. This guide provides a comprehensive comparison of mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy for the structural elucidation of **carthamone**, a key pigment from safflower (*Carthamus tinctorius*). We present supporting experimental data, detailed protocols, and a comparative look at alternative analytical techniques.

Carthamone, a quinoid chalcone C-glucoside, is the principal red pigment in safflower and has garnered significant interest for its potential therapeutic properties. Accurate structural characterization is paramount for understanding its bioactivity and for the development of novel pharmaceuticals. Mass spectrometry and NMR spectroscopy stand as the primary tools for this purpose, each offering unique and complementary insights into its molecular architecture.

Performance Comparison: Mass Spectrometry vs. NMR Spectroscopy

The structural elucidation of **carthamone** is most effectively achieved through the synergistic use of mass spectrometry and NMR spectroscopy. While mass spectrometry provides vital information on molecular weight and fragmentation patterns, NMR spectroscopy offers a detailed map of the atomic connectivity and stereochemistry.

Analytical Technique	Information Provided for Carthamone	Advantages	Limitations
Mass Spectrometry (MS)	Molecular weight, elemental composition (with high-resolution MS), fragmentation patterns for substructural information.	High sensitivity, requires small sample amounts, provides rapid molecular weight determination.	Provides limited information on stereochemistry and complex isomeric structures. Fragmentation can sometimes be complex to interpret without reference data.
NMR Spectroscopy	Detailed atom-by-atom connectivity (^1H , ^1H - ^{13}C), stereochemical relationships (NOESY), identification of functional groups and their positions.	Unambiguous structure determination, provides detailed 3D structural information.	Lower sensitivity compared to MS, requires larger sample amounts, longer acquisition times.
Alternative: HPLC-UV	Retention time for identification and quantification, UV-Vis spectrum for preliminary classification of the compound class.	Excellent for separation and quantification, relatively inexpensive.	Provides limited structural information, relies on comparison with authentic standards for definitive identification.
Alternative: CE-MS	Separation of charged species with high efficiency, coupled with mass analysis for identification.	High separation efficiency, suitable for charged and polar molecules, requires very small sample volumes.	Less robust than HPLC for complex mixtures, potential for ion suppression.

Experimental Data for Carthamone

The following tables summarize the key quantitative data obtained from mass spectrometry and NMR spectroscopy for the structural elucidation of **carthamone** (often analyzed as its more stable derivative, carthamin).

Mass Spectrometry Data

High-resolution mass spectrometry provides the exact mass of the molecule, allowing for the determination of its elemental composition. Tandem mass spectrometry (MS/MS) induces fragmentation, and the resulting fragment ions offer clues about the different structural motifs within the molecule.

Table 1: High-Resolution Mass Spectrometry and MS/MS Fragmentation Data for **Carthamone** (as Carthamin)

Ion	Observed m/z	Interpretation
[M-H] ⁻	909.22	Deprotonated molecular ion
Fragment 1	789.18	[M-H-120] ⁻ , loss of a cross-ring cleavage product of the C-glucosyl moiety
Fragment 2	627.15	[M-H-120-162] ⁻ , subsequent loss of a hexose residue
Fragment 3	449.11	Aglycone fragment

Data is compiled from representative studies on carthamin fragmentation.

NMR Spectroscopy Data

One-dimensional (1D) and two-dimensional (2D) NMR experiments provide the definitive data for piecing together the molecular structure of **carthamone**. The chemical shifts (δ) are indicative of the electronic environment of each nucleus, while coupling constants (J) reveal the connectivity between neighboring protons.

Table 2: ^1H and ^{13}C NMR Chemical Shift Assignments for **Carthamone** (as Carthamin Potassium Salt) in DMSO-d_6

Position	¹³ C Chemical Shift (δc, ppm)	¹ H Chemical Shift (δH, ppm, J in Hz)
2	164.5	-
3	108.9	6.87 (s)
4	182.1	-
5	102.7	6.61 (s)
6	165.9	-
7	96.8	6.18 (s)
8	161.4	-
9	106.1	-
10	103.9	-
1'	120.4	-
2'	130.5	7.51 (d, 8.5)
3'	115.8	6.87 (d, 8.5)
4'	158.4	-
5'	115.8	6.87 (d, 8.5)
6'	130.5	7.51 (d, 8.5)
α	125.8	7.86 (d, 15.5)
β	144.7	7.97 (d, 15.5)
C-Glc-1	73.5	4.67 (d, 9.5)
C-Glc-2	70.7	3.19 (m)
C-Glc-3	79.1	3.33 (m)
C-Glc-4	70.1	3.19 (m)
C-Glc-5	81.4	3.46 (m)
C-Glc-6	61.2	3.72 (m), 3.81 (m)

Data adapted from Sasaki & Takahashi, Molecules 2021, 26(16), 4953.[\[1\]](#)[\[2\]](#)

Experimental Protocols

Detailed and reproducible experimental protocols are critical for obtaining high-quality data. Below are representative methodologies for the analysis of **carthamone**.

Mass Spectrometry Protocol (LC-MS/MS)

- Sample Preparation:
 - Extract safflower petals with a 70% methanol solution.
 - Centrifuge the extract to remove solid debris.
 - Filter the supernatant through a 0.22 µm syringe filter.
 - Dilute the filtered extract with the initial mobile phase for LC-MS analysis.
- Liquid Chromatography (LC) Conditions:
 - Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
 - Mobile Phase A: 0.1% formic acid in water.
 - Mobile Phase B: 0.1% formic acid in acetonitrile.
 - Gradient: A linear gradient from 5% to 95% B over 30 minutes.
 - Flow Rate: 0.3 mL/min.
 - Column Temperature: 40 °C.
- Mass Spectrometry (MS) Conditions:
 - Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.
 - Capillary Voltage: 3.5 kV.

- Drying Gas Temperature: 325 °C.
- Drying Gas Flow: 8 L/min.
- Nebulizer Pressure: 40 psi.
- Scan Range: m/z 100-1000.
- Fragmentation: Collision-Induced Dissociation (CID) with nitrogen as the collision gas. Collision energy can be ramped (e.g., 10-40 eV) to obtain a rich fragmentation spectrum.

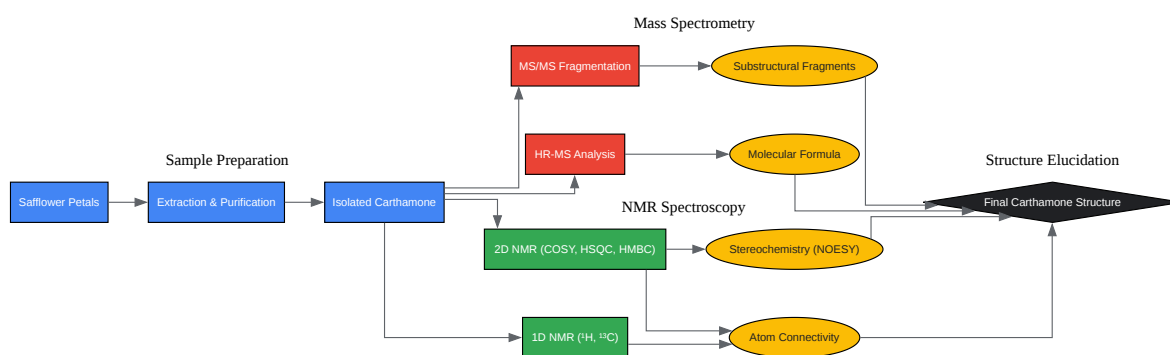
NMR Spectroscopy Protocol

- Sample Preparation:
 - Isolate **carthamone** using preparative HPLC.
 - Dry the purified sample under vacuum.
 - Dissolve approximately 5-10 mg of the purified **carthamone** (or its stable salt) in 0.5 mL of deuterated dimethyl sulfoxide (DMSO-d₆).
 - Transfer the solution to a 5 mm NMR tube.
- NMR Data Acquisition:
 - Spectrometer: 600 MHz NMR spectrometer equipped with a cryoprobe.
 - ¹H NMR:
 - Pulse sequence: zg30
 - Number of scans: 16
 - Acquisition time: 2.7 s
 - Relaxation delay: 1.0 s
 - ¹³C NMR:

- Pulse sequence: zgpg30
- Number of scans: 1024
- Acquisition time: 1.1 s
- Relaxation delay: 2.0 s
- 2D NMR (COSY, HSQC, HMBC, NOESY):
 - Utilize standard pulse programs.
 - Optimize acquisition parameters (e.g., number of increments, number of scans) to achieve adequate signal-to-noise and resolution.

Visualizing the Elucidation Workflow

The logical flow of structural elucidation, combining both mass spectrometry and NMR data, is crucial for an efficient and accurate outcome.



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